molecular formula C21H30N2O4 B13030829 3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

Cat. No.: B13030829
M. Wt: 374.5 g/mol
InChI Key: OTUXGBRTXLYMPK-UHFFFAOYSA-N
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Description

3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[331]nonane-3,7-dicarboxylate is a complex organic compound with a bicyclic structure It features tert-butyl, methyl, and benzyl groups attached to a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the diazabicyclo nonane core: This can be achieved through a series of cyclization reactions involving amines and carbonyl compounds.

    Introduction of the tert-butyl and methyl groups: These groups are often introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Benzylation: The benzyl group is typically introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
  • 3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

Uniqueness

3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

InChI

InChI=1S/C21H30N2O4/c1-21(2,3)27-20(25)22-13-17-10-16(19(24)26-4)11-18(14-22)23(17)12-15-8-6-5-7-9-15/h5-9,16-18H,10-14H2,1-4H3

InChI Key

OTUXGBRTXLYMPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)N2CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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